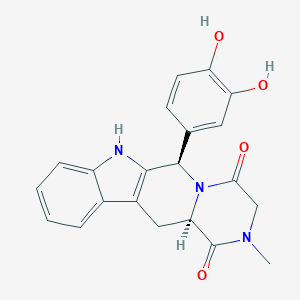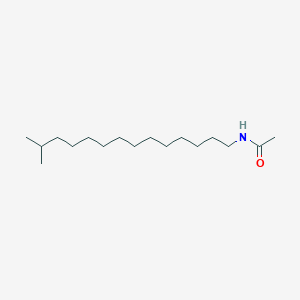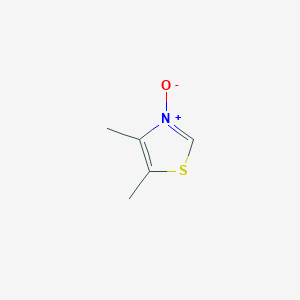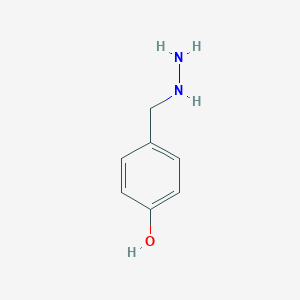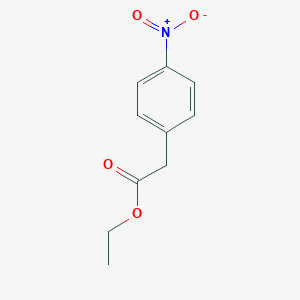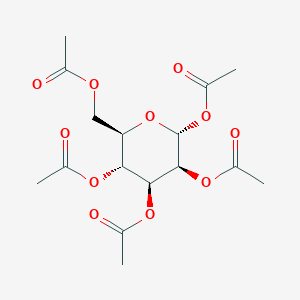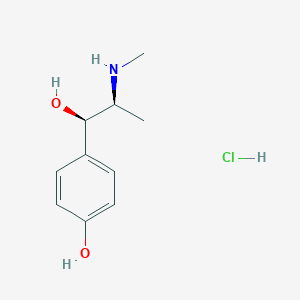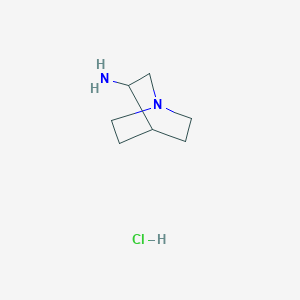
3-氨基喹啉二盐酸盐
描述
3-Aminoquinuclidine dihydrochloride is a chemical compound with the empirical formula C7H14N2 · 2HCl . It has a molecular weight of 199.12 . It is a cholinergic agonist that has been shown to be effective in inducing the release of acetylcholine from brain synaptosomes .
Synthesis Analysis
The synthesis of enantiopure thiourea organocatalyst based on (-)-(S)-3-aminoquinuclidine dihydrochloride was developed with quantitative product yield . The catalyst was tested in different reactions: asymmetric Michael addition of ketones and malonates to nitroalkenes, nitromethane 1,4-addition to trans-chalcone, and Friedel-Crafts alkylation of indoles with trans-β-nitrostyrene .Molecular Structure Analysis
The molecular structure of 3-Aminoquinuclidine dihydrochloride is represented by the Hill Notation: C7H14N2 · 2HCl . The CAS Number is 6530-09-2 .Chemical Reactions Analysis
The catalyst derived from 3-Aminoquinuclidine dihydrochloride was tested in different reactions: asymmetric Michael addition of ketones and malonates to nitroalkenes, nitromethane 1,4-addition to trans-chalcone, and Friedel-Crafts alkylation of indoles with trans-β-nitrostyrene .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Aminoquinuclidine dihydrochloride include a molecular weight of 199.12 . The compound is solid in form .科学研究应用
Quaternary Ammonium Compounds (QACs) for Antimicrobial Activity
Quaternary ammonium compounds (QACs) derived from 3-aminoquinuclidine exhibit potent antimicrobial properties. These compounds disrupt bacterial cell membranes, leading to cell death. Researchers have investigated their efficacy against both planktonic bacteria and biofilms . The addition of polar groups to the quaternary backbone can modulate their biological potential .
作用机制
Target of Action
3-Aminoquinuclidine dihydrochloride is a type of quaternary ammonium compound (QAC) that has been found to have antimicrobial properties . The primary targets of this compound are bacteria, including Gram-positive strains such as S. aureus, B. cereus, L. monocytogenes, and E. faecalis .
Mode of Action
The compound interacts with its bacterial targets by disrupting the balance of hydrophobic and hydrophilic structures within the bacterial cell . This disruption can lead to the inhibition of bacterial growth and biofilm formation . It’s also suggested that 3-amidoquinuclidine salts may have a specific mechanism of action against certain bacteria, such as L. monocytogenes .
Biochemical Pathways
It’s known that the compound’s antimicrobial activity is related to its ability to disrupt the bacterial cell membrane . This disruption can inhibit essential processes for bacterial survival and proliferation.
Pharmacokinetics
It’s worth noting that the compound’s effectiveness as an antimicrobial agent suggests it has sufficient bioavailability to interact with its bacterial targets .
Result of Action
The primary result of 3-Aminoquinuclidine dihydrochloride’s action is the inhibition of bacterial growth and biofilm formation . This can lead to the death of the bacteria, thereby preventing infection and disease.
Action Environment
The antimicrobial activity of 3-Aminoquinuclidine dihydrochloride can be influenced by the composition of the surrounding environment . For instance, the compound’s effectiveness can vary depending on the nutrient content of the media in which the bacteria are suspended . This suggests that environmental factors can play a significant role in determining the compound’s action, efficacy, and stability.
安全和危害
The safety data sheet for 3-Aminoquinuclidine dihydrochloride suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .
未来方向
Recent studies suggest that the introduction of the amide functional group into quaternary ammonium compounds (QACs) structures results in soft variants that retain their antimicrobial properties while opening the possibility of fine-tuned activity regulation . The obtained 3-amidoquinuclidine QACs showed a broad range of antibacterial activities related to the hydrophobic-hydrophilic balance of the QAC structures . These data suggest that 3-amidoquinuclidine QACs could be considered as novel antimicrobial agents that pose a low threat to ecosystems and human health .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHBULOYDCZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6238-14-8 (Parent) | |
| Record name | Quinuclidine, 3-amino-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6530-09-2 | |
| Record name | Quinuclidine, 3-amino-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-aminoquinuclidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the chirality of 3-aminoquinuclidine dihydrochloride in chemical synthesis?
A: 3-Aminoquinuclidine dihydrochloride exists in two enantiomeric forms: (R)- and (S)-3-aminoquinuclidine dihydrochloride. This chirality is crucial because it allows for the synthesis of enantiomerically pure compounds. For instance, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26] were selectively synthesized using the corresponding enantiomer of 3-aminoquinuclidine dihydrochloride. [] This selectivity is vital in pharmaceutical development, as different enantiomers can exhibit distinct biological activities.
Q2: How has 3-aminoquinuclidine dihydrochloride been utilized in developing new catalysts?
A: Researchers have successfully synthesized an enantiopure thiourea organocatalyst using (-)-(S)-3-aminoquinuclidine dihydrochloride. [, ] This novel thiourea catalyst demonstrated activity in several asymmetric reactions, including Michael additions, nitromethane 1,4-addition, and Friedel-Crafts alkylation, albeit with moderate yields and enantioselectivities. This research highlights the potential of using 3-aminoquinuclidine dihydrochloride as a scaffold for developing new chiral catalysts.
Q3: Can you elaborate on the role of 3-aminoquinuclidine dihydrochloride in material science, specifically in synthesizing noncentrosymmetric molybdates?
A: Research indicates that 3-aminoquinuclidine dihydrochloride plays a crucial role as a structure-directing agent in synthesizing noncentrosymmetric molybdates. [] By reacting racemic 3-aminoquinuclidine with molybdenum trioxide and water under hydrothermal conditions, researchers were able to crystallize three new compounds: [C7H16N2][Mo3O10] x H2O, [C7H16N2]2[Mo8O26] x H2O, and [C7H16N2]2[Mo8O26] x 4 H2O. These compounds were found to have varying stabilities depending on the initial reactant ratios. Importantly, by utilizing enantiopure (R)- or (S)-3-aminoquinuclidine dihydrochloride, two new noncentrosymmetric compounds, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26], were synthesized. These compounds crystallize in the noncentrosymmetric space group P2(1) (No. 4) and belong to the polar crystal class 2 (C2), exhibiting second-harmonic generation activity. This research highlights the potential of 3-aminoquinuclidine dihydrochloride in designing materials with specific optical properties.
Q4: Are there any alternative synthetic routes for 3-aminoquinuclidine dihydrochloride that offer improvements over traditional methods?
A: Yes, researchers have developed an improved procedure for synthesizing both (R)- and (S)-3-aminoquinuclidine dihydrochloride. [, ] This method involves a streamlined one-pot synthesis of a key imine intermediate (2) using lithium oxide as the base and molecular sieves. This improved process offers several advantages, including potentially higher yields, reduced reaction time, and simplified purification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



